

Application Note: High-Yield, Regioselective Synthesis of 4-Methyl-2-nitrophenol

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Compound of Interest		
Compound Name:	4-Methyl-2-nitrophenol	
Cat. No.:	B089549	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of **4-Methyl-2-nitrophenol** through the regioselective nitration of p-cresol. Traditional nitration methods using mixed acids often result in complex mixtures of isomers and oxidative byproducts. The presented method utilizes cerium (IV) ammonium nitrate (CAN) as a nitrating agent in the presence of sodium bicarbonate, offering a facile and high-yield route to the desired orthonitrophenol product.[1] This protocol emphasizes safety, quantitative data presentation, and a clear, reproducible methodology for laboratory application.

Reaction Scheme

The electrophilic aromatic substitution reaction involves the nitration of p-cresol at the position ortho to the hydroxyl group, which is a strongly activating group.

Synthesis of 4-Methyl-2-nitrophenol by nitration of p-Cresol. *Figure 1: Nitration of p-cresol to yield* **4-Methyl-2-nitrophenol**.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[2][3]



- p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[4][5] Handle with extreme care.
- Cerium (IV) Ammonium Nitrate (CAN): Strong oxidizer. Avoid contact with combustible materials.
- Nitration Reactions: Can be highly exothermic and produce toxic fumes (nitrogen oxides).
 Proper temperature control is crucial to prevent runaway reactions.[2]
- Ethyl Acetate & Dichloromethane: Flammable solvents. Keep away from ignition sources.

Materials and Equipment

- p-Cresol (4-methylphenol)
- Cerium (IV) ammonium nitrate (CAN)
- Sodium bicarbonate (NaHCO₃)
- Acetonitrile (CH₃CN)
- · Ethyl acetate
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel



- Rotary evaporator
- Apparatus for column chromatography (silica gel)
- Standard laboratory glassware

Experimental Protocol

This protocol is adapted from a high-yield regioselective synthesis method.[1]

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile.
- Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of cerium (IV)
 ammonium nitrate (CAN) (1.1 eq) in acetonitrile to the stirred p-cresol solution over 15-20
 minutes. Maintain the temperature at or below room temperature.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 The reaction is typically complete within 30-60 minutes.
- Work-up:
 - Once the reaction is complete, quench the mixture by adding water.
 - Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.
 - Combine the organic layers and wash them with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 4-Methyl-2-nitrophenol.



Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

Parameter	Value	Notes
p-Cresol	1.08 g (10 mmol)	Starting material
Sodium Bicarbonate (NaHCO ₃)	1.68 g (20 mmol)	Base, 2.0 equivalents
Cerium (IV) Ammonium Nitrate (CAN)	6.03 g (11 mmol)	Nitrating agent, 1.1 equivalents
Solvent (Acetonitrile)	50 mL	Reaction medium
Reaction Temperature	Room Temperature	Controlled during addition with an ice bath
Reaction Time	30-60 minutes	Monitor by TLC
Expected Yield	~95% (approx. 1.45 g)	Reported yield for this regioselective method.[1]
Product Appearance	Yellow solid	
Molecular Weight	153.14 g/mol	C7H7NO3[6]
Melting Point	32-34 °C	Literature value

Characterization

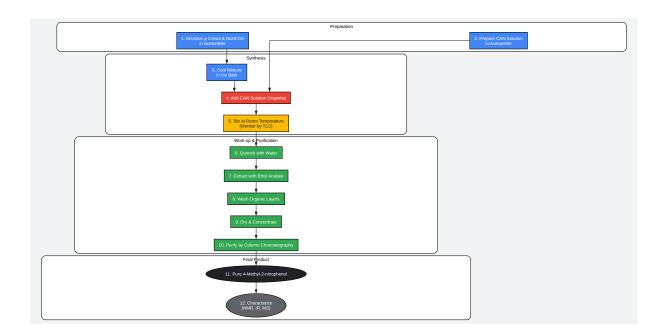
The identity and purity of the final product, **4-Methyl-2-nitrophenol**, can be confirmed using standard analytical techniques:

- NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the -OH and -NO₂ stretches.[6]
- Mass Spectrometry: To confirm the molecular weight of 153.14 g/mol .[6]



Experimental Workflow Diagram

The logical flow of the experimental protocol is visualized below.



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Caption: Experimental workflow for the synthesis of 4-Methyl-2-nitrophenol.

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